Heptafluoro-1-iodopropane

Bond Dissociation Energy Computational Chemistry Radical Stability

Heptafluoro-1-iodopropane (CAS 754-34-7), also known as perfluoropropyl iodide or 1-iodoheptafluoropropane, is a fully fluorinated C3 alkyl iodide with the molecular formula C₃F₇I and a molecular weight of 295.93 g/mol. At standard conditions, it exists as a colorless liquid with a melting point of -95°C, a boiling point of 41°C, and a density of 2.05–2.06 g/mL at 25°C.

Molecular Formula C3F7I
Molecular Weight 295.93 g/mol
CAS No. 754-34-7
Cat. No. B026637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoro-1-iodopropane
CAS754-34-7
SynonymsPERFLUOROPROPYL IODIDE; N-HEPTAFLUOROPROPYL IODIDE; 1,1,1,2,2,3,3-heptafluoro-3-iodo-propan; 1,1,1,2,2,3,3-heptafluoro-3-iodopropane; 1,1,2,2,3,3,3-heptafluoro-1-iodopropane; 1-Iodoperfluoropropane; 1-Perfluoropropyl iodide; 1-perfluoropropyliodide
Molecular FormulaC3F7I
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)I)(F)F
InChIInChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
InChIKeyXTGYEAXBNRVNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptafluoro-1-iodopropane (CAS 754-34-7): Physicochemical Properties and Structural Identity for Scientific Procurement


Heptafluoro-1-iodopropane (CAS 754-34-7), also known as perfluoropropyl iodide or 1-iodoheptafluoropropane, is a fully fluorinated C3 alkyl iodide with the molecular formula C₃F₇I and a molecular weight of 295.93 g/mol . At standard conditions, it exists as a colorless liquid with a melting point of -95°C, a boiling point of 41°C, and a density of 2.05–2.06 g/mL at 25°C . The compound is typically supplied stabilized with copper to prevent light- and heat-induced decomposition and is classified as an irritant requiring storage between 2–8°C . As a perfluoroalkyl iodide (RfI), it serves as a versatile fluorous building block, chain transfer agent, and electrophilic perfluoroalkyl radical source in synthetic organic chemistry and materials science [1].

Why Heptafluoro-1-iodopropane (CAS 754-34-7) Cannot Be Replaced by Common C1–C4 Perfluoroalkyl Iodides


Perfluoroalkyl iodides (RfI) of differing chain lengths exhibit distinct reactivity profiles, physical properties, and toxicological characteristics that preclude simple one-for-one substitution in regulated or performance-critical applications. C₃F₇I occupies a unique middle ground: its molecular weight, vapor pressure, and radical stability differ measurably from both the smaller CF₃I and the larger n-C₄F₉I, leading to divergent outcomes in telomerization chain-transfer efficiency, photochemical quantum yields, and in vivo toxicological endpoints [1]. For instance, the deactivation rate constant of photoexcited atomic iodine (I*) quenched by i-C₃F₇I is an order of magnitude lower than that of n-C₄F₉I, directly impacting laser performance metrics [2]. Similarly, its cardiac sensitization threshold in canines differs from that of CF₃I, meaning that safety margins established for one analog cannot be extrapolated to the other without empirical validation [3]. These quantitative distinctions mandate product-specific sourcing when experimental reproducibility, regulatory compliance, or material performance specifications are at stake.

Quantitative Performance Evidence for Heptafluoro-1-iodopropane (CAS 754-34-7) Against Closest Comparators


C–I Bond Dissociation Energy: Heptafluoro-1-iodopropane vs. CF₃I and C₂F₅I

Computational studies at the CCSD(T)/SDB-aug-cc-pVTZ level of theory established the C–I bond dissociation energies (BDEs) for three perfluoroalkyl iodides: CF₃I, C₂F₅I, and i-C₃F₇I . The calculated BDE for i-C₃F₇I is lower than that of CF₃I, indicating weaker C–I bond strength and enhanced propensity for thermal or photochemical homolytic cleavage to generate perfluoroalkyl radicals.

Bond Dissociation Energy Computational Chemistry Radical Stability

Excited-State Iodine Quenching Kinetics: i-C₃F₇I vs. n-C₄F₉I and CF₃I

In electron-beam initiated atomic iodine laser research, the deactivation rate constant (kq) for quenching of excited I* (²P₁/₂) by the parent perfluoroalkyl iodide directly governs laser efficiency and population inversion longevity [1]. Pulse radiolysis experiments quantified kq values across the perfluoroalkyl iodide series.

Laser Kinetics Pulse Radiolysis Deactivation Rate Constant

Branching Ratio [I*]/[I] for Population Inversion: i-C₃F₇I vs. CF₃I and n-C₄F₉I

The branching ratio [I*]/[I]—the ratio of initially produced excited-state to ground-state atomic iodine upon photodissociation or electron-beam irradiation—is a critical determinant of laser gain feasibility. A ratio > 1 is necessary to achieve population inversion [1].

Population Inversion Laser Gain Medium Branching Ratio

Cardiac Sensitization Threshold: Heptafluoro-1-iodopropane vs. Trifluoroiodomethane

In the evaluation of halon fire suppressant replacements, cardiac sensitization to adrenaline was assessed in beagle dogs for both CF₃I and C₃F₇I [1]. The lowest observed adverse effect level (LOAEL) for multifocal ventricular ectopic beats differed between the two compounds.

Inhalation Toxicology Halon Replacement Cardiac Sensitization

Thermal vs. Photochemical Product Distribution: Heptafluoro-1-iodopropane Reactivity Selectivity

The reaction of heptafluoro-1-iodopropane with dimethyl disulphide yields markedly different product distributions under thermal versus photochemical initiation conditions, demonstrating tunable synthetic selectivity [1].

Radical Chemistry Photochemistry Synthetic Selectivity

C–I Bond Dissociation Energy Arrhenius Parameters: i-C₃F₇I vs. C₂F₅I and CF₃I

Competitive chlorination kinetics in the gas phase yielded Arrhenius parameters for the reaction Cl + RI → ICl + R·, from which C–I bond dissociation energies were derived [1]. The activation energy (Ea) for i-C₃F₇I is lower than for both CF₃I and C₂F₅I, indicating a more facile chlorine-atom abstraction.

Kinetics Arrhenius Parameters Activation Energy

High-Value Application Scenarios for Heptafluoro-1-iodopropane (CAS 754-34-7) Based on Quantitative Evidence


Chain Transfer Agent in Controlled Radical Telomerization of Fluorinated Olefins

Heptafluoro-1-iodopropane (i-C₃F₇I) serves as an efficient chain transfer agent in the radical or thermal telomerization of 3,3,3-trifluoropropene (TFP) and vinylidene fluoride (VDF) to produce fluorinated telomers of defined molecular weight [1] [2]. The relatively low C–I bond dissociation energy (219 kJ/mol) compared to CF₃I (224 kJ/mol) facilitates efficient initiation, while the branched i-C₃F₇ structure provides a different steric and electronic profile compared to linear n-C₄F₉I chain transfer agents, influencing telomer dispersity and end-group fidelity. Monoadduct yields of 70–75% are achievable under optimized thermal conditions (150–180°C) [1]. This scenario is directly supported by the bond dissociation energy and reactivity evidence presented in Section 3.

Precursor for Perfluoroalkylphosphine Ligands in Fluorous Biphasic Catalysis

i-C₃F₇I reacts with silylphosphines (R₂PSiMe₃) or lithiated phosphines to yield perfluoroalkylphosphine ligands bearing the i-C₃F₇ group, which impart fluorous solubility and unique electronic properties to transition metal complexes [3]. The branched perfluoroisopropyl group induces distinct steric and electronic effects compared to linear n-C₃F₇I, influencing catalytic activity and selectivity. X-ray crystallographic studies of rhodium, platinum, and palladium complexes bearing these ligands reveal fluorous domain aggregation with F···F distances of approximately 2.8 Å [3]. The moderate deactivation rate constant of i-C₃F₇I (1.7×10⁻¹⁵ cm³/molec·s) [4] implies a balance between sufficient reactivity and manageable handling, making it a practical synthon for ligand synthesis.

Atomic Iodine Laser Gain Medium Research and Development

i-C₃F₇I is evaluated as a potential laser gain medium for electron-beam initiated atomic iodine lasers operating on the ²P₁/₂ → ²P₃/₂ transition [4]. Its favorable combination of a branching ratio [I*]/[I] of 3.2 (well above the lasing threshold) and a relatively low deactivation rate constant of 1.7×10⁻¹⁵ cm³/molec·s (an order of magnitude lower than n-C₄F₉I) makes it a superior candidate among C3–C4 perfluoroalkyl iodides [4] [5]. While CF₃I yields a higher branching ratio (3.8), the larger molecular volume and higher boiling point of i-C₃F₇I may offer practical handling advantages in certain laser cavity configurations. Procurement for laser kinetics research must specify i-C₃F₇I, as substitution with n-C₄F₉I would degrade performance by a factor of ~10 in quenching rate and reduce population inversion by nearly half [5].

Fluorinated Building Block for Perfluoroalkyl Sulfide and Sulfone Synthesis

Heptafluoro-1-iodopropane undergoes photochemical reaction with dialkyl disulfides and alkyl methyl sulfides to yield heptafluoro-n-propyl alkyl sulfides in high yield (80–93% under photochemical conditions) [6] [7]. These sulfides can be further oxidized to perfluoroalkyl sulfoxides and sulfones—valuable intermediates for fluorosurfactants and specialty materials. The stark contrast between thermal (31% sulfide yield) and photochemical (80–93% sulfide yield) pathways [6] provides process chemists with a tunable synthetic handle: choose photochemical conditions for maximal sulfide production, or thermal conditions when the reduction product 1H-heptafluoropropane is desired. This mode-selectivity, while likely a class feature of perfluoroalkyl iodides, is quantitatively characterized for i-C₃F₇I and enables predictable reaction engineering.

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